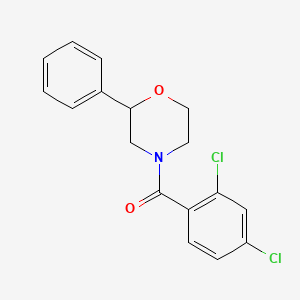
(2,4-Dichlorophenyl)(2-phenylmorpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of a similar compound, “(2-((4-bromo-2,6-dichlorophenyl)amino)phenyl) (morpholino)methanone”, has been reported . The synthesis involved a mixture of 2-((4-bromo-2,6-dichlorophenyl)amino)benzoic acid, morpholine, and other reagents, stirred for 3 hours. The product was obtained as a white solid with a yield of 83.8% .
Molecular Structure Analysis
The molecular structure of a similar compound, “(2-((4-bromo-2,6-dichlorophenyl)amino)phenyl) (morpholino)methanone”, has been studied . The molecule adopts a non-planar geometry with a dihedral angle of 59.3 between the two substituted benzene .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antioxidant Applications
- Synthesis and Biological Activities : A study on the synthesis, characterization, and evaluation of biological activities of certain bicyclo methanone derivatives, which include similar structural motifs to (2,4-Dichlorophenyl)(2-phenylmorpholino)methanone, demonstrated antimicrobial and antioxidant activities. These compounds were synthesized via an aqueous phase catalyzed reaction and exhibited significant biological potential against various bacterial and fungal species (Thirunarayanan, 2016).
Anticancer Potential
- Mechanism of Action in Cancer Cells : Research on a phenstatin family member, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, revealed potent cytotoxicity against tumor cell lines by inducing G2/M phase cell cycle arrest and apoptosis. This study's insights into the mechanisms underlying cytotoxicity might reflect the broader therapeutic potential of structurally related compounds, including this compound in cancer treatment (Magalhães et al., 2013).
Anti-tubercular Agents
- Anti-mycobacterial Agents : A synthesis report on phenyl cyclopropyl methanones, through reactions of aryl alcohols with specific ketones, demonstrated activity against M. tuberculosis strains. These findings suggest the potential of related methanone compounds in developing new anti-tubercular agents (Dwivedi et al., 2005).
Anti-inflammatory Activity
- p38 MAP Kinase Inhibition : The synthesis and evaluation of 4-aminobenzophenones, including a novel class with significant anti-inflammatory activity, underscore the therapeutic potential of methanone derivatives in inhibiting proinflammatory cytokines and selectively targeting p38 MAP kinase. This suggests possible applications of this compound in the treatment of inflammation-related disorders (Ottosen et al., 2003).
Zukünftige Richtungen
The future directions for research on “(2,4-Dichlorophenyl)(2-phenylmorpholino)methanone” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety profile and potential biological activities could be investigated. Indole derivatives, which are structurally similar, have been found to have diverse biological activities, suggesting potential therapeutic applications .
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact withHemoglobin subunit alpha and Hemoglobin subunit beta .
Biochemical Pathways
Related compounds have been associated with thechlorocatechol oxidative pathway , which converts 3-chloro- and 3,5-dichlorocatechol to maleylacetate and chloromaleylacetate, respectively .
Pharmacokinetics
It’s worth noting that similar compounds have shown that increases in dose led to proportionate increases in the maximum blood substance concentration . The times during which substances were detectable in blood were determined: values were 72 h for 2- (4-amino-3,5-dichlorophenyl)-2- (isopropylamino)ethanol and more than 96 h for 2- (4-amino-3,5-dichlorophenyl)-2- ( tert -amylamino)ethanol .
Biochemische Analyse
Biochemical Properties
It is known that the compound can participate in reactions at the benzylic position, which can be resonance stabilized . This suggests that it may interact with various enzymes, proteins, and other biomolecules, potentially influencing their function and activity .
Molecular Mechanism
The molecular mechanism of action of (2,4-Dichlorophenyl)(2-phenylmorpholino)methanone is not well-defined. It is suggested that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
(2,4-dichlorophenyl)-(2-phenylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO2/c18-13-6-7-14(15(19)10-13)17(21)20-8-9-22-16(11-20)12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCUGOLAHOHCSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

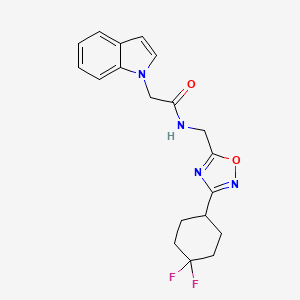
![N-(3,4-difluorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2453427.png)
![8-chloro-2-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2453429.png)
![N-(3-chloro-2-methylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2453430.png)
![N-(2-fluorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2453434.png)
![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2453435.png)
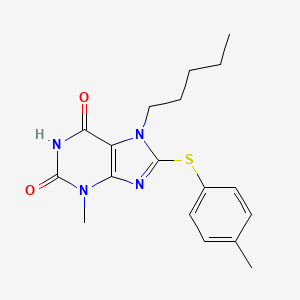
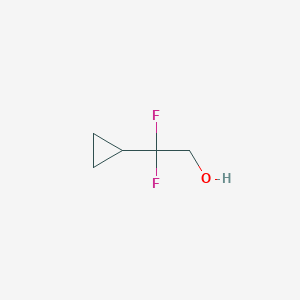
![1-[1-(2-Chlorophenyl)ethyl]-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperazine](/img/structure/B2453443.png)
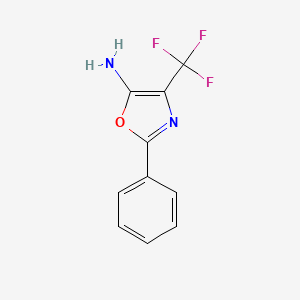
![N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2453445.png)
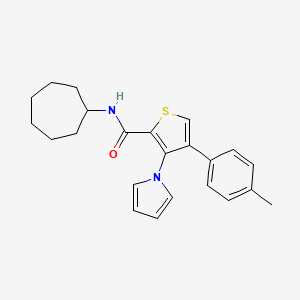
![(2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2453448.png)
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B2453449.png)